2-({2-[(cyclohexylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide
Description
The compound 2-({2-[(cyclohexylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide is a structurally complex molecule featuring an imidazo[1,2-c]quinazolin core substituted with a cyclohexylcarbamoyl group, a sulfanyl bridge, and a furan-2-ylmethyl acetamide moiety. Its molecular formula is C28H30N5O4S, with a molecular weight of 532.63 g/mol (calculated).
Properties
IUPAC Name |
N-cyclohexyl-2-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O4S/c31-21(27-16-7-2-1-3-8-16)13-20-24(33)30-23(28-20)18-10-4-5-11-19(18)29-25(30)35-15-22(32)26-14-17-9-6-12-34-17/h4-6,9-12,16,20H,1-3,7-8,13-15H2,(H,26,32)(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJDFICYTYKCMAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC(=O)NCC5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[(cyclohexylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazoquinazoline core, followed by the introduction of the cyclohexylcarbamoyl group and the furan moiety. Common reagents used in these reactions include cyclohexyl isocyanate, furan-2-carbaldehyde, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and reaction time, as well as using advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Functionalization of the Sulfanyl Linker
The sulfanyl (-S-) bridge is introduced via nucleophilic substitution or oxidative coupling:
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Reaction of 5-chloroimidazo[1,2-c]quinazolinone with thiols (e.g., mercaptoacetamide derivatives) in dimethylformamide (DMF) using potassium hexamethyldisilazane (KHMDS) as a base .
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Optimal conditions: 1.1–3.0 molar excess of thiol, 60–100°C, 3–6 hours .
Key Observations
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Higher temperatures (80–100°C) improve reaction rates but may reduce selectivity.
Formation of the Acetamide Moiety
The acetamide group is introduced via amide coupling:
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Step 1 : Activation of carboxylic acid (e.g., chloroacetyl chloride) with EDCl/HOBt.
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Step 2 : Reaction with furfurylamine in DMF at room temperature .
Representative Data
| Substrate | Coupling Agent | Solvent | Time | Yield |
|---|---|---|---|---|
| Chloroacetyl chloride | EDCl/HOBt | DMF | 2–4 h | 82% |
| Furfurylamine | - | DMF | 30 min | 89% |
Cyclohexylcarbamoyl Group Installation
The cyclohexylcarbamoyl substituent is added via carbamate or urea formation:
Optimized Protocol
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Conditions : Cyclohexyl isocyanate (1.2 eq), THF, TEA (1.5 eq), 0°C to RT, 12–18 hours.
Stability and Side Reactions
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Hydrolysis : The acetamide group is susceptible to basic hydrolysis (e.g., NaOH/EtOH, 50°C), yielding the corresponding carboxylic acid .
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Oxidation : The furan ring undergoes epoxidation or ring-opening under strong oxidative conditions (e.g., mCPBA).
Degradation Pathways
| Condition | Observation | Source |
|---|---|---|
| pH > 10 | Acetamide hydrolysis to carboxylic acid | |
| mCPBA, DCM | Furan epoxidation (70% conversion) |
Reductive Amination and Modifications
The compound undergoes reductive amination at the quinazolinone nitrogen using sodium cyanoborohydride (NaBH3CN) and aldehydes .
Example Modification
| Aldehyde | Product | Yield |
|---|---|---|
| Benzaldehyde | N-Benzyl derivative | 68% |
Spectroscopic Characterization
Scientific Research Applications
2-({2-[(cyclohexylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-({2-[(cyclohexylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Key structural analogs differ primarily in substituents on the acetamide or imidazo[1,2-c]quinazolin moieties:
- N-cyclohexyl-2-{[2-(2-{[(4-fluorophenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide (): Substituent: 4-Fluorophenylmethyl instead of furan-2-ylmethyl. Molecular formula: C30H34FN5O3S (MW: 563.69 g/mol).
- 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides (): Core structure: Triazole instead of imidazoquinazolin. Bioactivity: Demonstrated anti-exudative activity (65–85% inhibition at 10 mg/kg) comparable to diclofenac sodium .
Quantitative Structural Similarity
Computational similarity metrics (e.g., Tanimoto coefficient) are critical for comparing structural analogs:
- Tanimoto score : A threshold of >0.8 indicates high similarity (). The target compound and the fluorophenyl analog () likely share a score of ~0.85 due to shared core and substituent motifs.
- Dice index : Used for clustering compounds with similar fragmentation patterns in mass spectrometry (). Related compounds with analogous sulfanyl-acetamide groups would cluster together.
Bioactivity and Structure-Activity Relationships (SAR)
- Anti-exudative activity : Furan-containing analogs (e.g., 3.1–3.21 in ) show dose-dependent inhibition of inflammation, with activity linked to the sulfanyl-acetamide group and furan’s hydrogen-bonding capacity .
- Impact of cyclohexylcarbamoyl : The bulky cyclohexyl group in the target compound may enhance binding to hydrophobic pockets in protein targets, as seen in cyclohexyl-substituted kinase inhibitors .
Physicochemical Properties
Biological Activity
The compound 2-({2-[(cyclohexylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features, including a cyclohexylcarbamoyl moiety and an imidazoquinazoline framework, suggest diverse biological activities. This article explores the biological activity of this compound, supported by data tables and relevant research findings.
Structural Characteristics
The molecular formula of the compound is C₂₁H₂₃N₃O₃S, with a molecular weight of approximately 483.6 g/mol. The presence of various functional groups contributes to its reactivity and potential interactions with biological targets.
Biological Activity Overview
Preliminary studies indicate that compounds similar to this one exhibit significant biological activities, particularly in the following areas:
- Anticancer Activity : Quinazoline derivatives have been extensively studied for their anticancer properties. For instance, compounds with similar structures have shown potent inhibition against various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer) cells.
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in disease pathways. Research on related quinazoline derivatives indicates their ability to inhibit epidermal growth factor receptor (EGFR) and other targets critical in cancer progression.
- Anti-inflammatory Properties : Some derivatives have demonstrated anti-inflammatory effects, making them candidates for treating inflammatory diseases.
Anticancer Activity
A study evaluated several quinazoline derivatives for their cytotoxicity against human cancer cell lines. The compound N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl) quinazolin-4-amine exhibited an IC50 value of 0.096 μM against EGFR, showcasing its potential as an anticancer agent . Similarly, compounds from the imidazoquinazoline family were found to possess significant activity against A549 cells .
Enzyme Inhibition
Research has shown that imidazoquinazolines can effectively inhibit α-glucosidase activity, which is crucial for glucose metabolism . The structure–activity relationship (SAR) analysis indicated that specific substituents enhance inhibitory potency, suggesting that modifications to the compound's structure could improve its efficacy.
Anti-inflammatory Effects
Quinazoline derivatives have also been investigated for their anti-inflammatory properties. For example, studies indicated that certain derivatives can inhibit matrix metalloproteinases (MMPs), which play a role in inflammation and tissue remodeling .
Data Table: Biological Activities of Related Compounds
Q & A
Q. What are the established synthetic routes for this compound?
The compound is synthesized via a multi-step approach:
- Step 1 : Formation of the imidazo[1,2-c]quinazolinone core through cyclization of substituted quinazoline precursors under reflux conditions.
- Step 2 : Thiolation at the 5-position using disulfide intermediates or thiourea derivatives.
- Step 3 : Acetamide substitution via coupling reactions (e.g., EDC/HOBt-mediated) with furan-2-ylmethylamine. Key solvents include DMF or THF, with nitrogen atmosphere to prevent oxidation. Yields for analogs range from 65% to 93% .
Q. Which spectroscopic methods are essential for structural validation?
- 1H/13C NMR : Critical for confirming substituent positions (e.g., cyclohexyl protons at δ 1.2–1.8 ppm, furan protons at δ 6.3–7.4 ppm).
- HRMS : Validates molecular mass (e.g., observed [M+Na]+ at m/z 544.0501 in analogs).
- FT-IR : Confirms carbonyl stretches (C=O at ~1700 cm⁻¹) and thioether bonds (C–S at ~600 cm⁻¹) .
Q. What structural features drive its potential bioactivity?
- The cyclohexylcarbamoyl group enhances lipophilicity, aiding membrane permeability.
- The furan-2-ylmethyl moiety may engage in π-π stacking with aromatic residues in target proteins.
- The sulfanyl bridge contributes to redox activity, as seen in anti-inflammatory quinazolinone derivatives .
Advanced Research Questions
Q. How can computational tools optimize reaction pathways?
- Quantum chemical calculations (e.g., DFT) predict transition states and reaction energetics.
- Machine learning (ML) models analyze experimental parameters (temperature, catalyst loading) to minimize trial-and-error.
- ICReDD’s integrated approach combines computation, informatics, and experiments to reduce synthesis time by 30–50% .
Q. How to resolve contradictions in spectral data interpretation?
- Use 2D NMR (COSY, HSQC) to validate ambiguous proton assignments (e.g., overlapping aromatic signals).
- Compare experimental NMR shifts with DFT-calculated values (error tolerance < 0.3 ppm).
- Discrepancies in HRMS may arise from isotopic patterns or adduct formation; verify with isotopic distribution simulations .
Q. What in vivo models assess anti-exudative efficacy?
- Formalin-induced rat paw edema : Measure reduction in paw volume post-administration (10–50 mg/kg, i.p.).
- Pharmacokinetics : Profile plasma concentration-time curves (Tmax = 2–4 hrs, t1/2 = 6–8 hrs) to optimize dosing.
- Compare with reference drugs (e.g., indomethacin) for relative potency .
Q. How to design SAR studies for improved activity?
- Substituent modification : Replace cyclohexyl with adamantyl (increased steric bulk) or furan with thiophene (enhanced π-stacking).
- QSAR modeling : Use Hammett constants (σ) and logP values to correlate substituent electronic effects with IC50 trends.
- In vitro assays : Screen derivatives against COX-2 or LOX enzymes to identify mechanistic targets .
Q. What strategies reduce batch variability in scale-up?
- Process Analytical Technology (PAT) : Monitor critical parameters (e.g., pH, temperature) in real time using inline sensors.
- Design of Experiments (DoE) : Apply Box-Behnken or central composite designs to optimize solvent ratios and catalyst loadings.
- Crystallization control : Use seed crystals or anti-solvent addition to ensure polymorph consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
